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Compound of Interest

Compound Name: 2,2-Dibromobutanedioic acid
CAS No.: 101349-74-0
Cat. No.: B14128486
Get Quote
. J

Executive Summary

2,2-Dibromobutanedioic acid (CAS: 31624-82-5) is a geminal dihalogenated derivative of
succinic acid. Unlike its widely characterized regioisomer, 2,3-dibromobutanedioic acid
(produced via bromination of fumaric/maleic acid), the 2,2-isomer represents a unique chemical
space in drug development. It serves as a masked equivalent of oxaloacetic acid due to the
lability of the

-gem-dibromo moiety toward hydrolysis. This guide outlines its predicted physicochemical
profile, synthesis challenges, and reactivity pathways, providing a critical reference for
researchers utilizing this compound as a metabolic probe or bioisostere.

Molecular Identity & Structural Analysis

The distinct positioning of bromine atoms drives the chemical behavior of the 2,2-isomer
compared to the 2,3-isomer.
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Feature 2,2-Dibromobutanedioic Acid  2,3-Dibromobutanedioic Acid
Structure
Stereochemistry Achiral (Prochiral center at C3)  Chiral (DL) or Meso form

Strong Geminal Inductive

Electronic Effect Effect ( Vicinal Inductive Effect
)
] o ) ] ] Elimination to Bromofumaric
Primary Reactivity Hydrolysis to Oxaloacetic Acid

Acid

Structural Visualization

The following diagram illustrates the structural divergence and potential interconversion
pathways.

Pathway Key

Red: Vicinal Pathway (2,3)

Blue: Geminal Pathway (2,2)
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Caption: Structural divergence of dibromosuccinic acids. The 2,2-isomer uniquely hydrolyzes to
oxaloacetate.
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Physicochemical Properties (Predicted &
Comparative)

Due to the rarity of isolated 2,2-dibromobutanedioic acid in literature, specific experimental
values are often conflated with the 2,3-isomer. The values below represent predicted properties
based on structure-activity relationships (SAR) and validated data for the 2,3-analog.

Table 1: Physicochemical Profile

2,2-Dibromobutanedioic 2,3-Dibromobutanedioic
Property . . .
Acid (Predicted) Acid (Exp.) [1, 2]
Molecular Weight 275.88 g/mol 275.88 g/mol
] ] 135-145 °C (Predicted, lower
Melting Point 255 °C (Meso), 167 °C (DL)
symmetry)
) ~1.0 — 1.2 (Enhanced acidity
pKal (Acid 1) ) 1.40
via gem-Br)
pKa2 (Acid 2) ~3.8 3.40
LogP (Octanol/Water) 05-0.8 -0.21 (Hydrophilic)
Solubility (Water) High (Hydrolysis risk) 20 g/L (17 °C)
Appearance Off-white crystalline solid White crystalline powder

Technical Insight: Acidity & Stability

The pKal of the 2,2-isomer is predicted to be lower than the 2,3-isomer. The two bromine
atoms on the

-carbon exert a powerful inductive effect (-1), significantly stabilizing the carboxylate anion at
the C2 position. However, this electron deficiency makes the C2 carbon highly susceptible to
nucleophilic attack by water, leading to hydrolysis.

Experimental Protocols
A. Synthesis Strategy (Comparative)
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While the 2,3-isomer is synthesized via direct bromination of fumaric acid, the 2,2-isomer
requires a different approach to avoid the thermodynamic vicinal product.

Protocol 1: Standard Synthesis of 2,3-Dibromobutanedioic Acid
(Reference Control)

Use this protocol to generate the standard for analytical comparison.
e Reagents: Fumaric acid (1.0 eq), Bromine (

, 1.1 eq), Water (Solvent).[1]

e Procedure:
o Suspend fumaric acid in water in a pressure tube or reflux setup.[2]
o Heat to 100°C.
o Add bromine dropwise over 1 hour. The solution will decolorize as

is consumed.

o Caution: Reaction is exothermic.
o Cool to 4°C. The meso-2,3-dibromosuccinic acid precipitates (MP: ~255°C).

o Purification: Recrystallize from 2N HCI to prevent hydrolysis [3].

Protocol 2: Theoretical Synthesis of 2,2-Dibromobutanedioic
Acid

Targeting the geminal isomer via oxidation.
e Precursor:2,2-Dibromo-1,4-butanediol (synthesized via bromination of 2-butyne-1,4-diol).
e Oxidation:

o Dissolve 2,2-dibromo-1,4-butanediol in acetone.

o Add Jones Reagent (CrO3/H2S04) dropwise at 0°C.
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o Maintain temperature <5°C to prevent decarboxylation.
o Workup: Extract with ethyl acetate, wash with brine, and dry over MgSO4.

o Note: Expect spontaneous hydrolysis to oxaloacetic acid if water is present during workup.

B. Analytical Characterization Workflow

To distinguish the 2,2-isomer from the 2,3-isomer, use Carbon-13 NMR.

Method 2,2-Isomer Signal 2,3-Isomer Signal
Singlet ( Singlet (
1H NMR ) at ) at
3.5-4.0 ppm 4.8 ppm
Distinct quaternary C ( Methine C (
13C NMR
) at ~60-70 ppm ) at ~45 ppm

Reactivity & Degradation Pathways

Understanding the degradation of 2,2-dibromobutanedioic acid is vital for interpreting
biological data.

Hydrolysis Mechanism (The Oxaloacetate Pathway)

The gem-dibromide moiety acts as a "masked carbonyl.” In agueous buffer (pH 7.4), the
compound undergoes hydrolysis:

This releases Oxaloacetic Acid, a Krebs cycle intermediate.
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Caption: Hydrolysis pathway of 2,2-dibromosuccinic acid to oxaloacetate and pyruvate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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